molecular formula C22H28N2O B2480269 2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955527-50-1

2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2480269
CAS No.: 955527-50-1
M. Wt: 336.479
InChI Key: SMDIMAURRILNTH-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O and its molecular weight is 336.479. The purity is usually 95%.
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Scientific Research Applications

Mass Spectrometry and Fragmentation of Derivatives

Research by Harvey (2000) explored the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus with various compounds, including derivatives similar to the chemical structure . This study highlights the application of such derivatives in enhancing the mass spectrometry analysis of carbohydrates, providing valuable insights for analytical and biochemical research (Harvey, 2000).

Synthesis and Biological Activity

A study by Chau et al. (1982) on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides showcases the chemical versatility and potential biological applications of compounds with a similar core structure. This research contributes to the development of new chemical entities with potential therapeutic uses (Chau, Saegusa, & Iwakura, 1982).

Sigma-2 Receptor Probes

Xu et al. (2005) focused on the development of novel sigma-2 receptor probes, indicating the role of benzamide analogues in the study of sigma receptors. This research is significant for the development of diagnostic tools and therapeutic agents targeting sigma receptors in various neurological and oncological disorders (Xu et al., 2005).

Hybrid Structures for Tumor Diagnosis

Research on arylamides hybrids of high-affinity sigma-2 receptor ligands by Abate et al. (2011) demonstrates the application of such compounds in tumor diagnosis, highlighting their potential as leads for the development of PET radiotracers. This study underscores the importance of these compounds in advancing diagnostic methods for cancer (Abate et al., 2011).

Dopamine Agonist Properties

Jacob et al. (1981) investigated the dopamine agonist properties of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, illustrating the therapeutic potential of compounds with a similar backbone in treating neurological disorders (Jacob et al., 1981).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, the mechanism of action would depend on the specific biological target .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include exploring its use in pharmaceuticals, materials science, or other areas .

Properties

IUPAC Name

2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-3-14-24-15-6-8-19-16-18(10-11-21(19)24)12-13-23-22(25)20-9-5-4-7-17(20)2/h4-5,7,9-11,16H,3,6,8,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDIMAURRILNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.